2-amino-N-(3,5-dimethylphenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide is a synthetic organic compound characterized by its complex structure and potential biological activity. This compound is categorized under the class of indolizine derivatives, which are known for their diverse pharmacological properties, including antimicrobial and anticancer activities. The chemical structure indicates the presence of an amino group, a methoxybenzoyl moiety, and a dimethylphenyl group, contributing to its unique properties.
The compound can be identified by its CAS number 898417-15-7. It belongs to the broader category of benzamides, which are organic compounds containing a benzene ring attached to an amide functional group. Benzamides are recognized for their roles in medicinal chemistry, often serving as precursors or intermediates in the synthesis of pharmaceuticals .
The synthesis of 2-amino-N-(3,5-dimethylphenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide typically involves multi-step organic reactions. Common methods include:
The synthesis requires careful control of reaction conditions such as temperature, pH, and solvent choice to optimize yield and purity. Analytical techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to monitor the reaction progress and confirm product identity.
The molecular formula of 2-amino-N-(3,5-dimethylphenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide is , indicating a molecular weight of approximately 413.5 g/mol. The structure features:
The compound's structural representation can be depicted using SMILES notation: COc1cccc(C(=O)c2c(N)c(C(=O)Nc3cc(C)cc(C)c3)c3ccccn23)c1
, which illustrates its complex connectivity.
2-amino-N-(3,5-dimethylphenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide can participate in various chemical reactions including:
Reactions involving this compound require specific conditions such as temperature control and inert atmosphere to prevent unwanted side reactions.
The mechanism of action for 2-amino-N-(3,5-dimethylphenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide is not fully elucidated but is hypothesized based on its structural similarity to known bioactive compounds. It may interact with specific biological targets such as enzymes or receptors involved in disease pathways.
Research indicates that similar compounds exhibit antimicrobial activity by disrupting cellular processes or inhibiting key enzymes . Further studies are required to confirm the specific mechanisms at play for this particular compound.
The physical properties such as melting point, boiling point, and density are not well-documented but are essential for understanding the compound's stability and behavior under various conditions.
Key chemical properties include:
Relevant data from studies indicate that similar compounds possess good solubility profiles conducive for biological assays .
2-amino-N-(3,5-dimethylphenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide has potential applications in:
This compound exemplifies the ongoing research into indolizine derivatives as promising candidates for therapeutic applications due to their diverse biological activities .
CAS No.: 60934-46-5
CAS No.: 36889-17-5
CAS No.: 158905-17-0
CAS No.: 16893-41-7
CAS No.: 39647-11-5